dTDP-L-dihydrostreptose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26N2O15P2 |
|---|---|
Molecular Weight |
548.33 g/mol |
IUPAC Name |
[(3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O15P2/c1-7-4-18(15(23)17-13(7)22)11-3-9(20)10(31-11)5-29-34(25,26)33-35(27,28)32-14-12(21)16(24,6-19)8(2)30-14/h4,8-12,14,19-21,24H,3,5-6H2,1-2H3,(H,25,26)(H,27,28)(H,17,22,23)/t8-,9-,10+,11+,12-,14?,16+/m0/s1 |
InChI Key |
LOULRGSWJAXPFN-RJJWCKLQSA-N |
SMILES |
CC1C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)(CO)O |
Isomeric SMILES |
C[C@H]1[C@@]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)(CO)O |
Canonical SMILES |
CC1C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)(CO)O |
Origin of Product |
United States |
Enzymology of Dtdp L Dihydrostreptose Biosynthesis
Initial Substrate Activation and Modification Steps
The initial phase of the biosynthetic pathway involves the formation of a nucleotide-activated sugar, dTDP-glucose, and its subsequent conversion into key intermediate sugars. These foundational steps are catalyzed by a synthase and a dehydratase.
dTDP-glucose Formation and Interconversion (e.g., via dTDP-glucose synthase/StrD)
The biosynthesis of dTDP-L-dihydrostreptose is initiated with the formation of dTDP-glucose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP). This reaction is catalyzed by the enzyme dTDP-glucose synthase, encoded by the strD gene in the streptomycin (B1217042) gene cluster. This enzyme belongs to the family of nucleotidyltransferases. The reaction involves the transfer of a thymidylylmonophosphate group from dTTP to glucose-1-phosphate, yielding dTDP-glucose and pyrophosphate. This activation step is essential as it provides the necessary energy for the subsequent enzymatic transformations in the pathway.
Dehydration and Epimerization Reactions Leading to Intermediate Sugars (e.g., dTDP-6-deoxy-D-xylo-4-hexosulose, dTDP-4-keto-L-rhamnose)
Following its formation, dTDP-glucose undergoes a dehydration reaction catalyzed by dTDP-glucose 4,6-dehydratase, the product of the strE gene. This enzyme introduces a keto group at the C4 position and removes the hydroxyl group at the C6 position of the glucose moiety, resulting in the formation of dTDP-6-deoxy-D-xylo-4-hexosulose (also known as dTDP-4-keto-6-deoxy-D-glucose). This reaction is a critical step that sets the stage for further modifications.
The subsequent transformation is a double epimerization at the C3 and C5 positions of the hexose ring. This reaction is catalyzed by dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase, encoded by the strM gene. The product of this reaction is dTDP-4-keto-L-rhamnose. The stereochemical changes introduced by StrM are crucial for the formation of the L-configuration of the final dihydrostreptose (B1196812) sugar.
Critical Enzymatic Transformations Leading to this compound
The final steps of the pathway involve a series of reduction and potential rearrangement reactions that convert the intermediate dTDP-4-keto-L-rhamnose into the final product, this compound. These transformations are primarily carried out by a complex enzymatic activity designated as this compound synthase.
Characterization of Key Dehydrogenase and Reductase Enzymes
The conversion of the 4-keto group of dTDP-4-keto-L-rhamnose to a hydroxyl group, a key step in the formation of this compound, is carried out by a reductase enzyme. This activity is attributed to the enzyme complex known as this compound synthase, encoded by the strL gene. StrL is believed to possess the necessary reductase functionality to carry out this conversion, likely utilizing a hydride donor such as NAD(P)H. The precise characterization of the dehydrogenase and reductase domains within StrL and their specific roles in the final steps of dihydrostreptose formation are subjects of ongoing research.
Epimerase Enzyme Activities (e.g., dTDP-4-keto-L-rhamnose 3,5-epimerase/StrM)
The enzyme dTDP-4-keto-L-rhamnose 3,5-epimerase, encoded by the strM gene, plays a pivotal role in establishing the correct stereochemistry of the sugar precursor. StrM catalyzes the epimerization at both the C3 and C5 positions of dTDP-6-deoxy-D-xylo-4-hexosulose to produce dTDP-4-keto-L-rhamnose. This double epimerization is a key step that differentiates the dihydrostreptose pathway from other 6-deoxyhexose biosynthetic pathways. The activity of StrM ensures that the subsequent reduction steps will result in the L-configuration of the final dihydrostreptose moiety. Studies have confirmed the robust double epimerase activity of StrM. nih.gov
Proposed Reaction Mechanisms for Individual Enzymatic Steps
The enzymatic reactions in the this compound biosynthetic pathway follow established biochemical principles.
StrD (dTDP-glucose synthase): The proposed mechanism involves a nucleophilic attack of the phosphate oxygen of glucose-1-phosphate on the α-phosphate of dTTP, leading to the formation of a pentacovalent intermediate. This is followed by the departure of pyrophosphate, resulting in the formation of dTDP-glucose.
StrE (dTDP-glucose 4,6-dehydratase): The reaction mechanism of StrE is thought to proceed through three main steps: oxidation, dehydration, and reduction. nih.gov First, the enzyme utilizes a tightly bound NAD+ cofactor to oxidize the 4-hydroxyl group of the glucose moiety to a 4-keto intermediate. This is followed by the elimination of water from the C5 and C6 positions, facilitated by acidic and basic residues in the active site, to form a 4-keto-5,6-ene intermediate. Finally, a hydride is transferred from the NADH cofactor to the C6 position of the intermediate, and a proton is added to the C5 position, resulting in the formation of dTDP-6-deoxy-D-xylo-4-hexosulose. nih.govnih.gov
StrM (dTDP-4-keto-L-rhamnose 3,5-epimerase): The mechanism of this double epimerase is proposed to involve a series of proton abstraction and addition steps at the C3 and C5 positions. The enzyme likely utilizes key active site residues to facilitate the deprotonation and subsequent reprotonation at these chiral centers, leading to the inversion of their stereochemistry.
StrL (this compound synthase): The final conversion of dTDP-4-keto-L-rhamnose to this compound by StrL is proposed to involve a reduction of the 4-keto group. This is likely achieved through a hydride transfer from a cofactor like NADPH or NADH to the carbonyl carbon. The precise stereochemistry of this reduction is critical for the formation of the correct hydroxyl configuration in dihydrostreptose. Further research is needed to fully elucidate the detailed catalytic mechanism of StrL.
Enzymes in this compound Biosynthesis
| Gene | Enzyme Name | Function |
|---|---|---|
| strD | dTDP-glucose synthase | Catalyzes the formation of dTDP-glucose from glucose-1-phosphate and dTTP. |
| strE | dTDP-glucose 4,6-dehydratase | Converts dTDP-glucose to dTDP-6-deoxy-D-xylo-4-hexosulose. |
| strM | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Catalyzes the double epimerization of dTDP-6-deoxy-D-xylo-4-hexosulose to dTDP-4-keto-L-rhamnose. |
Intermediates in this compound Biosynthesis
| Compound Name | Role in Pathway |
|---|---|
| Glucose-1-phosphate | Initial substrate |
| deoxythymidine triphosphate (dTTP) | Thymidylylmonophosphate donor |
| dTDP-glucose | Activated sugar intermediate |
| dTDP-6-deoxy-D-xylo-4-hexosulose | Dehydrated intermediate |
| dTDP-4-keto-L-rhamnose | Epimerized intermediate |
Structural Biology of Enzymes in this compound Synthesis
The biosynthesis of this compound, a crucial precursor for the antibiotic streptomycin, is a multi-step enzymatic process starting from dTDP-D-glucose. While detailed crystal structures for every enzyme in this specific pathway are not extensively documented, significant insights can be drawn from the well-characterized homologous enzymes involved in the biosynthesis of other 6-deoxysugars, particularly the dTDP-L-rhamnose pathway. The enzymes responsible for dihydrostreptose synthesis are encoded within the streptomycin (str) gene cluster in organisms like Streptomyces griseus. The initial steps involving the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose are catalyzed by enzymes homologous to RmlA (glucose-1-phosphate thymidylyltransferase) and RmlB (dTDP-D-glucose 4,6-dehydratase). The subsequent, and more specific, transformations are catalyzed by enzymes such as StrE (a dehydratase), StrM (a putative epimerase), and StrL (a reductase/synthase) that complete the synthesis.
Substrate Binding Sites and Catalytic Domains of Key Enzymes
The enzymes that construct this compound belong to established protein superfamilies, whose substrate binding and catalytic mechanisms are well understood through homologous structures.
dTDP-D-glucose 4,6-dehydratase (RmlB Homolog): This enzyme initiates the deoxysugar pathway and is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov Its catalytic domain features a highly conserved Rossmann fold for binding the NAD⁺ cofactor and a distinct substrate-binding pocket. researchgate.net The active site is a deep cleft where the glucose moiety of dTDP-D-glucose is precisely positioned. Key catalytic residues, typically a Tyr-X-X-X-Lys motif, are crucial. The tyrosine acts as the general base, abstracting a proton from the C4'-hydroxyl group, while the lysine (B10760008) helps to lower the pKa of the tyrosine and stabilize the transition state. The binding of the dTDP portion of the substrate is mediated by hydrogen bonds and hydrophobic interactions, anchoring it for the subsequent catalysis on the sugar ring.
Epimerases and Reductases (StrM and StrL Homologs): The enzymes that convert the intermediate dTDP-4-keto-6-deoxy-D-glucose into the final product belong to families of epimerases and SDR reductases.
Catalytic Domains: The epimerase, homologous to RmlC, often adopts a unique β-barrel fold, distinct from many other sugar-modifying enzymes. Its active site is a pocket where the substrate is held, allowing for proton abstraction and re-protonation at specific carbons (C3' and C5') to invert the stereochemistry. The reductase (synthase), StrL, is also an SDR family member. Like the initial dehydratase, it possesses an N-terminal domain with a Rossmann fold for binding a hydride donor (NAD(P)H) and a C-terminal domain that forms the substrate-binding pocket. researchgate.net
Substrate Binding Sites: The specificity of these enzymes is dictated by the precise architecture of their active sites. The binding pocket accommodates the dTDP-4-keto-intermediate, with specific amino acid residues forming hydrogen bonds with the sugar hydroxyls and the pyrophosphate backbone. In the terminal reductase (synthase), the nicotinamide ring of NADPH is positioned to deliver a hydride to the C4'-keto group of the sugar intermediate, leading to the formation of the final hydroxyl group with a specific stereochemistry.
| Enzyme Family | Catalytic Domain Fold | Key Features of Substrate Binding Site |
| dTDP-D-glucose 4,6-dehydratase (SDR) | Rossmann fold (for NAD⁺) + C-terminal substrate binding domain | Conserved Tyr-X-X-X-Lys catalytic motif; pocket for glucose moiety; anchoring interactions for dTDP. |
| 3,5-Epimerase | β-barrel fold | Active site pocket positions substrate for proton exchange at C3' and C5'. |
| 4-Keto-Reductase / Synthase (SDR) | Rossmann fold (for NADPH) + C-terminal substrate binding domain | Positions NADPH for hydride transfer to the C4'-keto group of the sugar; specific residues determine product stereochemistry. |
Conformational Changes and Enzyme Dynamics
Enzyme function is inherently dynamic, involving conformational changes that are critical for substrate binding, catalysis, and product release. In the this compound pathway, these dynamics are essential for enzymatic efficiency.
For SDR family enzymes like the RmlB homolog and StrL, a key conformational change involves a "closing" of the active site upon substrate binding. The binding of the dTDP-sugar and the nicotinamide cofactor can induce a shift in protein domains or flexible loops, sequestering the active site from the solvent. This induced-fit mechanism properly orients the substrate relative to the catalytic residues and the cofactor, creating an optimal environment for the chemical reaction and preventing non-productive side reactions.
In the case of dTDP-D-glucose 4,6-dehydratase, after the initial oxidation at C4', the nicotinamide ring of the newly formed NADH must reorient within the active site to deliver the hydride back to C6' during the final reduction step of the catalytic cycle. This movement within a confined space is a critical dynamic feature of the mechanism. For the terminal synthase (StrL), the binding of the intermediate and NADPH likely triggers a similar conformational adjustment, ensuring the precise stereospecificity of the final reduction step that defines the dihydrostreptose sugar.
Homologous Enzyme Structures and Evolutionary Relationships within Deoxysugar Pathways
The enzymes of the this compound pathway share clear evolutionary origins with enzymes from numerous other deoxysugar biosynthetic pathways, most notably the well-studied dTDP-L-rhamnose pathway (catalyzed by RmlA, RmlB, RmlC, and RmlD). nih.govresearchgate.net This homology provides a powerful framework for understanding their structure and function. libretexts.orgbiologyonline.com
Structural Homology: The predicted structures of the dihydrostreptose enzymes are highly similar to their rhamnose pathway counterparts. The dTDP-D-glucose 4,6-dehydratase (StrE) is expected to have the same dimeric structure and SDR fold as RmlB. researchgate.net Similarly, the epimerase (StrM) and reductase (StrL) are anticipated to share the characteristic folds of RmlC and RmlD, respectively. These structural similarities underscore a common catalytic toolkit used across different pathways.
Evolutionary Divergence: The divergence between the dihydrostreptose and rhamnose pathways lies in the evolution of the terminal enzymes (epimerase and reductase). While both pathways start with the same precursor, dTDP-4-keto-6-deoxy-D-glucose, the specificities of the subsequent enzymes dictate the final sugar identity. The evolution of StrM and StrL involved mutations in their active sites that altered the stereochemical course of the epimerization and reduction steps compared to RmlC and RmlD. This evolutionary adaptation allows for the generation of diverse sugar moieties that can be incorporated into different natural products, such as antibiotics. The presence of these homologous gene clusters across various bacterial species highlights a modular evolution of natural product biosynthesis, where pathways for common precursors are conserved and terminal enzymes are diversified to create novel chemical structures. nih.govnih.gov
Genetic and Molecular Basis of Dtdp L Dihydrostreptose Production
Identification and Characterization of Biosynthetic Gene Clusters (e.g., str genes)
The str gene cluster is not transcribed as a single unit but is organized into multiple operons, allowing for coordinated yet complex regulation of the biosynthetic pathway. thepharmajournal.com In S. griseus, at least nine distinct transcriptional units have been identified within the cluster. nih.govresearchgate.net This organization involves mixed operons, where genes for the synthesis of different streptomycin (B1217042) subunits are co-transcribed, suggesting a requirement for tightly controlled expression to ensure the balanced availability of all precursors. thepharmajournal.com
An example of this organization is the strR-aphD operon, which contains the pathway-specific regulatory gene strR and the resistance gene aphD. nih.govwiley.com Another characterized segment shows the gene order strR-strA-strB-strC. nih.govnih.gov In the related species S. glaucescens, two divergently transcribed operons, strXU and strVW, have been characterized, highlighting the variability in operon structure among different streptomycin-producing strains. nih.gov
Through genetic complementation of mutants, DNA sequencing, and biochemical analysis of the encoded proteins, the functions of several key genes within the str cluster, particularly those involved in dTDP-L-dihydrostreptose synthesis, have been determined.
The table below summarizes the functions of the primary genes involved in this specific branch of the streptomycin pathway.
| Gene | Encoded Protein/Enzyme | Function in this compound Biosynthesis | Reference |
|---|---|---|---|
| strD | dTDP-D-glucose synthase | Catalyzes the first committed step, converting glucose-1-phosphate to dTDP-D-glucose. | google.comdntb.gov.uaoup.com |
| strE | dTDP-D-glucose 4,6-dehydratase | Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. | google.comdntb.gov.ua |
| strM | dTDP-4-keto-L-rhamnose 3,5-epimerase | Catalyzes an epimerization step in the pathway. | google.comuniprot.org |
| strL | This compound synthase / dTDP-4-dehydrorhamnose reductase | Catalyzes the final step to form the this compound precursor. | google.comuniprot.org |
Other relevant genes in the broader str cluster include strR, which encodes the main transcriptional activator for the entire pathway, and strB1, which encodes an amidinotransferase involved in the synthesis of the streptidine (B14820) moiety. researchgate.netnih.gov
Transcriptional Regulation of this compound Biosynthetic Genes
The expression of the this compound biosynthetic genes is intricately controlled by a hierarchical regulatory network. This network ensures that the antibiotic is produced at the appropriate time in the bacterial life cycle, typically following the phase of rapid vegetative growth, and in response to specific environmental cues. nih.gov
The transcription of genes is initiated at promoter regions, which are specific DNA sequences that bind RNA polymerase and transcription factors. addgene.orgwikipedia.org Within the str gene cluster, the promoters of the various operons contain specific cis-regulatory elements that are recognized by regulatory proteins. For instance, the promoter region of the strR gene contains upstream activation sites (UAS) that are essential for its activation. nih.govnih.gov Similarly, the promoter of the strB1 gene (strB1p) possesses a partially palindromic operator site that serves as a binding site for the StrR activator protein. researchgate.netsci-hub.se A consensus DNA sequence, GTTCGActG(N)11CagTcGAAc, has been identified as the recognition and binding site for StrR, and multiple copies of this sequence are found throughout the str gene clusters of both S. griseus and S. glaucescens. researchgate.netnih.gov These elements are crucial for the coordinated activation of the multiple operons required for streptomycin production.
The regulation of the str gene cluster is controlled by a cascade of activators and repressors.
Activators:
StrR: This protein is the central pathway-specific transcriptional activator. sci-hub.se It directly binds to multiple promoter regions within the str cluster, including those controlling the expression of the this compound synthesis genes, thereby activating transcription of at least nine different operons. nih.govresearchgate.net
AdpA: A key transcriptional activator that functions higher up in the regulatory cascade. nih.gov AdpA directly activates the transcription of strR by binding to two distinct sites in its promoter region. nih.govnih.gov
A-factor: A small, diffusible signaling molecule (a γ-butyrolactone) that acts as a "microbial hormone". nih.govwiley.com At a critical concentration, A-factor triggers the entire cascade by binding to the repressor protein ArpA. wiley.com
Repressors:
ArpA: In the absence of A-factor, this repressor protein binds to the promoter of the adpA gene, blocking its transcription. wiley.com The binding of A-factor to ArpA causes its release from the DNA, thereby de-repressing adpA expression and initiating the activation cascade. wiley.com
Rsp ABCD: Evidence for other repressors exists. An ABC transporter system, designated Rsp (Repression of streptomycin production), has been shown to negatively regulate streptomycin biosynthesis by downregulating the transcription of the primary activator, strR. oup.com Furthermore, studies have shown that amplifying a specific 0.7-kilobase region within the cloned cluster leads to the inhibition of streptomycin production, suggesting the presence of a negative regulatory element. nih.govnih.gov
The hierarchical relationship of these regulators is summarized in the table below.
| Regulator | Type | Target | Effect | Reference |
|---|---|---|---|---|
| A-factor | Signaling Molecule (Inducer) | ArpA | Binds to and inactivates the ArpA repressor. | wiley.com |
| ArpA | Repressor | adpA promoter | Inhibits transcription of adpA. | wiley.com |
| AdpA | Activator | strR promoter | Activates transcription of strR. | nih.govnih.gov |
| StrR | Activator | Multiple promoters in the str cluster | Activates transcription of biosynthetic and resistance genes. | nih.govresearchgate.net |
| RspABCD | Repressor System | strR transcription | Downregulates strR expression. | oup.com |
Nutrient Availability: The biosynthesis of secondary metabolites like streptomycin is often triggered by the limitation of key nutrients, such as carbon, nitrogen, or phosphate, which signals the end of rapid vegetative growth. nih.gov High concentrations of readily available nutrients can have a repressive effect on the biosynthetic genes. researchgate.net Phosphate limitation, in particular, is a well-known trigger for the onset of secondary metabolism in Streptomyces. nih.gov
pH: The pH of the culture medium is a critical factor. While optimal growth may occur under one set of pH conditions, antibiotic synthesis often favors another. For many Streptomyces species, optimal production occurs at a pH near 7.0. researchgate.net For example, in Streptomyces thermoviolaceus, peak biomass was achieved at a pH of 5.5-6.5, whereas the synthesis of the antibiotic granaticin was highest between pH 6.5 and 7.5. microbiologyresearch.org
Temperature and Oxygen: Temperature and the concentration of dissolved oxygen are also key physical parameters that must be optimized for efficient antibiotic production. nih.govresearchgate.net
These factors influence the expression of the regulatory cascade genes (e.g., adpA, strR) and the biosynthetic genes themselves, thereby modulating the flow of precursors like this compound and ultimately determining the final yield of streptomycin.
Post-Transcriptional and Post-Translational Regulation Mechanisms
The biosynthesis of this compound, a crucial precursor for streptomycin production in Streptomyces griseus, is not only regulated at the transcriptional level but is also subject to sophisticated post-transcriptional and post-translational control mechanisms. These layers of regulation ensure that the metabolic flux towards streptomycin biosynthesis is finely tuned in response to cellular signals and environmental conditions. Key post-translational modifications, such as protein acetylation and phosphorylation, play a significant role in modulating the activity of biosynthetic enzymes and regulatory proteins.
Protein Acetylation: A Direct Regulatory Switch
A definitive example of post-translational regulation within the this compound pathway is the acetylation of StrM, a dTDP-4-keto-L-rhamnose 3,5-epimerase. Research has shown that protein acetylation is a widespread regulatory mechanism in Streptomyces griseus, affecting numerous proteins involved in both primary and secondary metabolism.
A comprehensive acetylome analysis of S. griseus revealed that protein acetylation is particularly induced during the stationary and sporulation phases, which coincide with secondary metabolite production. researchgate.net Among the identified acetylated proteins, StrM was found to be highly modified. researchgate.net The acetylation occurs at a specific and critical lysine (B10760008) residue, Lys70. researchgate.net This residue is vital for the enzymatic activity of StrM. Consequently, its acetylation leads to the abolition of the enzyme's function. researchgate.net
Table 1: Acetylation of StrM in Streptomyces griseus
| Protein Name | Modification | Acetylation Site | Effect on Activity | Reference |
| StrM | Acetylation | Lys70 | Abolishes enzymatic activity | researchgate.net |
Protein Phosphorylation: A Pervasive Regulatory Network
Protein phosphorylation on serine, threonine, and tyrosine residues is a fundamental and widespread mechanism for regulating cellular processes in bacteria, including the morpho-physiological differentiation and secondary metabolism in Streptomyces. nih.gov While direct evidence for the phosphorylation of the specific enzymes involved in the this compound biosynthetic pathway (StrD, StrE, StrL, StrM) has not yet been reported in the scientific literature, the extensive nature of the phosphoproteome in Streptomyces species suggests its potential involvement.
In Streptomyces, protein phosphorylation is known to control the activity of a multitude of proteins, including transcriptional regulators that govern antibiotic production. frontiersin.org For instance, global regulators such as AfsR and PhoP, which influence the expression of secondary metabolite gene clusters, are themselves regulated by phosphorylation. frontiersin.org The phosphorylation state of these regulators can be modulated by various protein kinases in response to internal and external signals, thereby switching on or off the expression of entire biosynthetic pathways. nih.gov
Phosphoproteomic studies in various Streptomyces species have revealed that a significant number of proteins involved in primary and secondary metabolism undergo phosphorylation, and the phosphorylation patterns change dynamically throughout the lifecycle of the bacteria. nih.govftb.com.hr This indicates that protein phosphorylation is a key element in the complex regulatory network that orchestrates the onset and level of antibiotic production.
Given the critical role of this compound in streptomycin biosynthesis, it is plausible that the enzymes responsible for its production are also targets of regulatory phosphorylation, either directly or indirectly through the phosphorylation of pathway-specific or global regulators. However, further research and specific phosphoproteomic analyses of the streptomycin biosynthetic machinery are required to elucidate the precise role of protein phosphorylation in regulating this pathway.
Metabolic Flux and Integration of Dtdp L Dihydrostreptose Pathway
Precursor Supply and Carbon Flux into the Pathway (e.g., from D-glucose)
The biosynthetic journey to dTDP-L-dihydrostreptose begins with D-glucose, a fundamental carbon and energy source. All components of the streptomycin (B1217042) molecule, including the L-dihydrostreptose moiety, are ultimately derived from D-glucose. kegg.jpgenome.jp The carbon flux from primary metabolism is channeled into this secondary metabolic pathway through the formation of glucose-1-phosphate, a key intermediate of central carbon metabolism. scispace.com
The initial dedicated steps involve the conversion of glucose-1-phosphate to dTDP-D-glucose. This reaction is catalyzed by dTDP-D-glucose synthase (encoded by the strD gene), which activates the glucose molecule by attaching a dTDP (deoxythymidine diphosphate) group. researchgate.net Following this activation, the enzyme dTDP-D-glucose 4,6-dehydratase (strE) catalyzes the conversion of dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. researchgate.netcapes.gov.br This intermediate is a crucial branch point, committing the carbon flux specifically towards the formation of 6-deoxysugars, including the eventual synthesis of this compound. scispace.comresearchgate.net
Relationship to Primary Metabolism and Central Carbon Pathways
The efficient shunting of carbon from these primary pathways into the streptomycin biosynthetic cluster is essential for antibiotic production. googleapis.comresearchgate.net The regulation of enzymes in central metabolism can therefore influence the availability of precursors for this compound synthesis. This integration ensures that the production of such complex secondary metabolites is coordinated with the cell's growth and nutrient availability, preventing a wasteful drain on essential resources. frontiersin.org The enzymatic steps leading from dTDP-D-glucose are highly specific, ensuring that intermediates from central metabolism are efficiently funneled toward the desired secondary metabolite.
Downstream Utilization of this compound in Secondary Metabolism
Once synthesized, this compound serves as an activated sugar donor for the construction of aminoglycoside antibiotics, most notably streptomycin.
Role as an Intermediate in Aminoglycoside Antibiotic Biosynthesis (e.g., Streptomycin, Bluensomycin)
This compound is a key activated intermediate in the biosynthesis of the aminoglycoside antibiotic streptomycin, produced by Streptomyces griseus. nih.govresearchgate.net It provides the streptose (B1236354) moiety, one of the three core components of the final antibiotic molecule. kegg.jpgenome.jp Evidence suggests that dihydrostreptomycin (B1670612) is the initial product assembled, which implies that this compound, rather than a dTDP-L-streptose precursor, is the direct substrate in the biosynthetic pathway. core.ac.uk The pathway is also related to the biosynthesis of bluensomycin (B1667139), another aminoglycoside antibiotic with a similar structure. kegg.jp The formation of this compound is catalyzed by a series of enzymes, including dTDP-4-keto-L-rhamnose 3,5-epimerase and dTDP-dihydrostreptose synthase (strL). researchgate.netnih.gov
Further Modifications and Glycosylation Reactions (e.g., transfer to streptidine-6-phosphate)
The dihydrostreptose (B1196812) sugar is transferred from its activated dTDP carrier to an acceptor molecule in a crucial glycosylation step. In streptomycin biosynthesis, the acceptor is streptidine-6-phosphate. nih.govcore.ac.uk This reaction is catalyzed by the enzyme this compound:streptidine-6-phosphate dihydrostreptosyltransferase, the product of the strH gene. kegg.jpwikipedia.org
The enzymatic transfer results in the formation of O-α-L-dihydrostreptosyl-(1→4)-streptidine 6-phosphate. core.ac.ukkegg.jp This molecule represents the first committed intermediate in the assembly of the streptomycin backbone, linking two of the three major components. core.ac.uk This glycosyltransferase is highly specific for its substrates, showing no activity with related molecules like streptidine (B14820) or 2-deoxystreptamine. nih.gov The activity of this transferase peaks late in the fermentation process, just prior to the appearance of streptomycin in the culture medium. nih.gov
Formation of Diverse Specialized Metabolites containing L-dihydrostreptose or related sugars
While L-dihydrostreptose itself is a rare sugar primarily associated with streptomycin, the biosynthetic machinery for its creation is related to pathways that produce a wider variety of specialized sugars. vdoc.pub The intermediate dTDP-4-keto-6-deoxy-D-glucose is a precursor not only to L-dihydrostreptose but also to other 6-deoxy sugars like dTDP-L-rhamnose. scispace.com
Enzymes such as the dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (strM) are homologous to epimerases found in the biosynthetic gene clusters of other natural products. researchgate.netnih.gov These related enzymes catalyze the formation of different deoxysugars that are incorporated into a diverse array of secondary metabolites, including other antibiotics and cell-surface antigens. This highlights an evolutionary theme in natural product biosynthesis, where a common set of reactions for sugar modification is adapted to generate structural diversity. nih.gov
Advanced Research Methodologies for Studying Dtdp L Dihydrostreptose Biosynthesis
In Vitro Reconstitution of Biosynthetic Pathways and Enzymatic Assays
The step-by-step assembly of the dTDP-L-dihydrostreptose biosynthetic pathway outside of a living organism, known as in vitro reconstitution, is a cornerstone of its study. This approach allows researchers to dissect the function of each enzyme individually and in combination, free from the complexities of the cellular environment. The biosynthesis from dTDP-D-glucose involves a series of enzymatic conversions catalyzed by proteins encoded by the streptomycin (B1217042) (str) gene cluster. google.com
The pathway begins with dTDP-D-glucose, which is converted to dTDP-6-deoxy-D-xylo-4-hexosulose. Two key enzymes from Streptomyces griseus then complete the synthesis: dTDP-4-keto-L-rhamnose-3,5-epimerase (StrM) and this compound synthase (StrL). researchgate.netnih.gov The epimerase, StrM, catalyzes the conversion of the dTDP-6-deoxy-D-xylo-4-hexulose intermediate, while the NADPH-dependent synthase, StrL, performs the final reduction to yield this compound. researchgate.netnih.gov
Enzymatic assays are critical for quantifying the activity of these enzymes. For instance, the activity of dTDP-dihydrostreptose synthase has been measured using a coupled assay system where the epimerase (StrM) is provided in excess. nih.gov This ensures that the rate-limiting step being measured is the synthase reaction. The consumption of NADPH, a cofactor in the synthase reaction, can be monitored spectrophotometrically. nih.gov Similar in vitro reconstitution strategies have been successfully applied to related pathways, such as the synthesis of dTDP-L-rhamnose and dTDP-L-daunosamine, providing robust templates for these studies. frontiersin.orgnih.gov
| Enzyme (Gene) | Function | Assay Principle | Source Organism | Reference |
|---|---|---|---|---|
| dTDP-D-glucose synthase (StrD) | Catalyzes the formation of dTDP-D-glucose from dTTP and glucose-1-phosphate. | Detection of dTDP-D-glucose product via HPLC. | Streptomyces griseus | google.com |
| dTDP-D-glucose-4,6-dehydratase (StrE) | Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. | Coupled assay monitoring NADPH consumption or HPLC analysis of the product. | Streptomyces griseus | google.comnih.gov |
| dTDP-4-keto-L-rhamnose-3,5-epimerase (StrM) | Epimerizes dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose. | Coupled assay with synthase; detection of intermediates after reduction. | Streptomyces griseus | nih.govresearchgate.net |
| This compound synthase (StrL) | Reduces dTDP-4-keto-L-rhamnose to this compound. | Direct measurement of NADPH consumption; HPLC analysis of the final product. | Streptomyces griseus | nih.govvdoc.pub |
Heterologous Expression and Pathway Engineering for Research Purposes
Heterologous expression, the production of proteins in an organism other than the native one, is a powerful tool for studying the this compound pathway. The genes from the str cluster of S. griseus have been successfully cloned and expressed in host organisms like Escherichia coli and other Streptomyces species, such as S. lividans. asm.orgoup.com This technique is invaluable for several reasons: it overcomes the often low abundance of these enzymes in their native host, simplifies purification by removing background proteins, and allows for functional characterization of individual enzymes. oup.com
For example, the blmD gene from the bluensomycin (B1667139) gene cluster, which encodes a dTDP-glucose synthase, was expressed in E. coli to confirm its function in the first step of the pathway. oup.comoup.com Similarly, entire pathways can be engineered into a new host to produce specific intermediates or to create "hybrid" antibiotics by combining genes from different biosynthetic pathways. scilit.comnih.gov This approach not only facilitates the elucidation of the biosynthetic route but also opens avenues for synthetic biology and the creation of novel bioactive compounds. nih.gov
| Gene(s) Expressed | Native Organism | Host Organism | Research Purpose | Reference |
|---|---|---|---|---|
| str gene cluster | S. griseus | S. lividans | Confirmation of gene function; pathway analysis. | asm.orgnih.gov |
| blmD (dTDP-glucose synthase) | S. bluensis | E. coli | Functional confirmation of the first biosynthetic step. | oup.comoup.com |
| rmlABCD (dTDP-L-rhamnose pathway) | S. syringae | E. coli | Enzymatic property studies and in vitro pathway reconstitution. | frontiersin.org |
| Daunorubicin pathway enzymes | Streptomyces sp. | E. coli | In vitro reconstitution and combinatorial synthesis of deoxyhexoses. | nih.gov |
Isotopic Labeling and Metabolic Tracing Techniques
Isotopic labeling is a dynamic method for tracking the flow of atoms through a metabolic pathway. bitesizebio.com By supplying the producing organism with a precursor molecule, such as glucose, that is enriched with a stable isotope (e.g., ¹³C) or a radioisotope (e.g., ¹⁴C or ³H), researchers can trace the journey of these labeled atoms into the final product. nih.govmdpi.com This provides definitive evidence of the biosynthetic precursors and the sequence of reactions.
In the context of this compound, feeding the culture with ¹³C-labeled glucose would result in the incorporation of ¹³C into the dihydrostreptose (B1196812) moiety. The pattern of this incorporation, analyzed by mass spectrometry or NMR, can reveal intricate details about the carbon skeleton's rearrangement during biosynthesis. A key historical example of isotopic labeling in this pathway involved the use of sodium borohydride (B1222165) labeled with tritium (B154650) (NaB³H₄) to reduce the intermediate dTDP-4-keto-L-rhamnose. nih.gov This chemical trapping technique allowed for the identification of the labeled sugar alcohol, 6-deoxy-[³H]talose, confirming the structure of the enzyme-bound intermediate. nih.gov While modern techniques favor stable isotopes for their safety and detailed analytical output, the principle of using labeled atoms to follow metabolic fate remains a fundamental research strategy. bitesizebio.comescholarship.org
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for Pathway Analysis
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable analytical techniques for the study of this compound biosynthesis. HPLC is used to separate, identify, and quantify the various nucleotide-sugar intermediates and the final product from complex mixtures, such as cell extracts or in vitro reaction cocktails. capes.gov.br For example, reversed-phase HPLC can effectively separate the substrate dTTP from the product dTDP-D-glucose, allowing researchers to monitor the progress of the first enzymatic step catalyzed by dTDP-glucose synthase. oup.comoup.com Highly selective HPLC methods have been developed specifically for separating structurally similar activated sugars, which is crucial for analyzing the various epimers and intermediates in the pathway. capes.gov.br
Mass spectrometry, often coupled directly with HPLC (LC-MS), provides definitive structural information. MS measures the mass-to-charge ratio of molecules, allowing for the precise determination of molecular weights of biosynthetic intermediates and confirmation of their elemental composition. frontiersin.org Tandem mass spectrometry (MS/MS) goes a step further by fragmenting the molecule and analyzing the resulting pieces, which provides detailed structural insights to confirm the identity of compounds like clavulanic acid and other secondary metabolites predicted from genomic data. frontiersin.orgnycu.edu.tw This combination of separation and detection is essential for verifying the products of heterologous expression, in vitro assays, and for analyzing the metabolome of genetically manipulated strains. biorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring in Biosynthesis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the precise three-dimensional structure of molecules in solution. In the study of this compound biosynthesis, NMR is the gold standard for unequivocally identifying the final product and its stereoisomeric intermediates. While HPLC and MS can suggest identities, only NMR can provide detailed information about the connectivity of atoms and their spatial arrangement (stereochemistry), which is critical for sugar chemistry.
Researchers have successfully used NMR to characterize the final products of related reconstituted biosynthetic pathways, such as dTDP-rhamnose in C. elegans. nih.gov In such experiments, the purified product is analyzed to confirm that the enzymatic reactions produced the correct isomer with the expected stereochemical configuration. For example, NMR was used to identify indole-3-carboxaldehyde (B46971) as the major product of the NokA enzymatic reaction by detecting its characteristic aldehyde signal. nycu.edu.tw This level of structural verification is crucial for confirming the function of newly discovered enzymes and for ensuring that an engineered pathway is producing the desired compound. vdoc.pub
Genetic Manipulation Techniques
The targeted genetic manipulation of the Streptomyces genome is fundamental to confirming the role of specific genes in this compound biosynthesis. Techniques such as gene knockout, overexpression, and site-directed mutagenesis allow researchers to probe gene function directly within the biological context of the producing organism. jmicrobiol.or.krnih.gov
Gene knockout, where a specific gene is inactivated or deleted, is the most direct way to demonstrate a gene's necessity for a particular pathway. utoronto.ca If knocking out a gene like strL abolishes streptomycin production, it provides strong evidence that the StrL enzyme is essential for the biosynthesis. Complementation, the reintroduction of the functional gene into the knockout mutant, should then restore production, confirming the gene's function. nih.gov This approach has been used extensively in Streptomyces to link genes to functions, for instance by complementing streptomycin-nonproducing mutants with specific str genes to restore activity. asm.orgnih.gov
Conversely, gene overexpression, often achieved by placing a gene under the control of a strong promoter, can be used to increase the production of an enzyme. This is useful for boosting the yield of the final antibiotic, overcoming bottlenecks in a pathway, or producing sufficient quantities of an enzyme for in vitro studies and structural analysis. asm.org Site-directed mutagenesis, which allows for precise changes to the DNA sequence, enables researchers to alter specific amino acids in an enzyme's active site to investigate their role in catalysis and substrate binding. numberanalytics.com
| Technique | Description | Application in Biosynthesis Research | Reference |
|---|---|---|---|
| Gene Knockout | Inactivation or deletion of a target gene. | To determine if a gene is essential for the biosynthetic pathway. | nih.govutoronto.caresearchgate.net |
| Complementation | Reintroducing a functional gene into a mutant. | To confirm the specific function of the knocked-out gene. | asm.orgnih.gov |
| Gene Overexpression | Increasing the expression level of a target gene. | To increase product yield, overcome pathway bottlenecks, and facilitate enzyme purification. | vdoc.pubasm.org |
| Site-Directed Mutagenesis | Introducing specific point mutations into a gene. | To identify key amino acid residues involved in enzyme catalysis and substrate binding. | numberanalytics.com |
X-ray Crystallography of Biosynthetic Enzymes in Complex with Substrates/Products
X-ray crystallography provides atomic-level, three-dimensional snapshots of enzymes, revealing the intricate details of their active sites and offering profound insights into their catalytic mechanisms. numberanalytics.com This technique has been applied to enzymes within the this compound and related pathways to understand how they recognize their specific substrates and perform complex chemical transformations.
By crystallizing an enzyme in the presence of its substrate, product, or an analogue, researchers can capture the enzyme "in action." For example, the crystal structure of StrM, the dTDP-4-keto-L-rhamnose 3,5-epimerase from S. griseus, has been solved, providing a structural basis for its double epimerization activity. researchgate.net Structural studies of related enzymes, such as the RmlC epimerase, have revealed a novel class of epimerase and elucidated how the enzyme coordinates the substrate and facilitates the reaction. uni-muenchen.de These crystal structures are invaluable for understanding the basis of substrate specificity and are crucial for guiding protein engineering efforts, such as site-directed mutagenesis, to alter enzyme function or create novel catalysts. nih.govnumberanalytics.com
Applications and Future Research Directions in Biosynthesis
Pathway Engineering for Enhanced Production of Downstream Metabolites
Furthermore, engineering the upstream pathways that provide the initial substrate, dTDP-D-glucose, can also lead to increased production. This involves optimizing the expression of enzymes in the dTDP-L-rhamnose biosynthesis pathway, such as glucose-1-phosphate thymidyltransferase (RmlA) and dTDP-D-glucose 4,6-dehydratase (RmlB), which produce the precursor for StrM and StrL. nih.govresearchgate.net By systematically identifying and alleviating bottlenecks in the entire biosynthetic cascade, from central metabolism to the final product, it is possible to significantly improve the titers of streptomycin (B1217042) and other downstream metabolites. oup.com For instance, ribosome engineering, coupled with fermentation optimization, has been shown to enhance the production of complex natural products. sci-hub.se
| Enzyme | Gene | Function in Dihydrostreptose (B1196812) Biosynthesis | Potential Engineering Strategy |
| StrM | strM | 3,5-epimerization of dTDP-4-keto-6-deoxy-D-glucose | Overexpression to increase conversion rate. |
| StrL | strL | NADPH-dependent ring contraction and reduction | Overexpression to enhance final step. nih.gov |
| RmlA | rmlA | Synthesis of dTDP-D-glucose from glucose-1-phosphate and dTTP | Overexpression to increase precursor supply. researchgate.net |
| RmlB | rmlB | Dehydration of dTDP-D-glucose | Overexpression to channel flux towards deoxysugars. nih.gov |
Biosynthetic Diversification of Specialized Metabolites through Pathway Manipulation
The enzymes involved in dTDP-L-dihydrostreptose biosynthesis exhibit a degree of substrate promiscuity, a trait that can be exploited to create novel or "unnatural" natural products. nih.govnih.gov By introducing modified or alternative substrates into the pathway, it is possible to generate structurally diverse sugar moieties that can then be incorporated into various scaffolds, leading to new bioactive compounds. This approach, known as glycodiversification, can have a profound impact on the biological properties of the parent molecules. nih.govnih.gov
For example, heterologous expression of strL and strM in a different host organism has been shown to produce TDP-L-rhamnose, demonstrating the potential for these enzymes to participate in alternative biosynthetic outcomes. nih.gov Manipulating the pathway could lead to the production of novel aminoglycoside antibiotics with improved efficacy or a different spectrum of activity. researchgate.netrsc.orgresearchgate.net This can be achieved by swapping or modifying the glycosyltransferases that attach the sugar moiety to the aglycone, or by engineering the sugar biosynthetic enzymes themselves to accept different substrates. nih.govbiorxiv.org The creation of hybrid biosynthetic pathways, combining genes from different organisms, is a powerful strategy for generating novel chemical diversity. biorxiv.org
Development of Novel Biosynthetic Tools and Biocatalysts
The enzymes of the this compound pathway are valuable biocatalysts for the synthesis of rare and unusual sugars. beilstein-journals.orgnih.gov These sugars are often difficult and expensive to produce through traditional chemical methods, but enzymatic synthesis offers a more controlled, efficient, and environmentally friendly alternative. beilstein-journals.orgasm.org The enzymes StrM and StrL, with their specific epimerization and reduction capabilities, can be used in vitro or in engineered microbial hosts to produce a range of sugar derivatives. nih.gov
These biocatalysts can be applied in multi-enzyme cascade reactions to synthesize complex carbohydrates from simple, inexpensive starting materials. georgefox.eduplos.org The development of robust and stable versions of these enzymes through protein engineering can further enhance their utility in industrial-scale biotransformations. nih.gov The ability to produce rare sugars like L-rhamnose and its derivatives opens up possibilities for their use as building blocks in the synthesis of pharmaceuticals and other high-value chemicals. youtube.com
Unexplored Enzymatic Functions and Novel Metabolites in Related Pathways
The study of the this compound pathway and related biosynthetic gene clusters continues to reveal new enzymatic functions and metabolites. nih.govnih.gov The diversity of sugar structures found in natural products suggests that there are many uncharacterized enzymes with novel catalytic activities waiting to be discovered. nih.govnih.gov For example, the investigation of gene clusters for other aminoglycoside antibiotics or natural products containing deoxysugars may uncover new epimerases, reductases, or other modifying enzymes with unique specificities. rsc.org
The discovery of these novel enzymes and their products can expand our understanding of the biosynthetic logic of natural product formation and provide new tools for synthetic biology and metabolic engineering. nih.gov Furthermore, the identification of previously unknown intermediates or shunt products in these pathways can lead to the discovery of new bioactive molecules. oup.com
Systems Biology and Omics Approaches to Pathway Optimization and Understanding
Modern systems biology approaches, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding and optimizing the biosynthesis of this compound and its downstream products. frontiersin.orgnih.gov These "omics" technologies provide a global view of the cellular processes involved in natural product biosynthesis, allowing for the identification of regulatory networks, rate-limiting steps, and potential targets for engineering. frontiersin.orgmaxapress.comresearchgate.net
For instance, transcriptomics can reveal how the expression of the str gene cluster is regulated in response to different environmental cues, while metabolomics can identify bottlenecks in the pathway by measuring the accumulation of intermediates. nih.govmaxapress.com Proteomic analysis can provide insights into post-translational modifications of biosynthetic enzymes, such as the acetylation of StrM, which has been shown to regulate its activity and, consequently, streptomycin production. nih.gov Integrating these multi-omics datasets with computational modeling can facilitate a more rational and targeted approach to strain improvement and pathway optimization, ultimately leading to more efficient production of valuable natural products. frontiersin.orgnih.govmdpi.com
Q & A
Q. 1.1. What analytical methods are recommended for quantifying dTDP-L-dihydrostreptose in enzymatic reactions?
To quantify this compound, researchers often employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise separation and detection. Enzyme-linked assays using dTDP-D-glucose dehydratase (StrD) and This compound synthase (StrL) can track substrate conversion via spectrophotometry, monitoring NAD(P)H cofactor oxidation at 340 nm . Validation requires calibration curves with synthetic standards and cross-referencing retention times with published protocols .
Q. 1.2. How is the role of this compound in streptomycin biosynthesis experimentally validated?
Validation involves gene knockout studies in Streptomyces griseus to disrupt the strL or strD genes, followed by metabolite profiling. Loss of streptomycin production in mutants, coupled with isotope labeling (e.g., -glucose), confirms the compound’s role as a biosynthetic precursor. Complementation assays restoring gene function can further verify specificity .
Advanced Research Questions
Q. 2.1. How can conflicting data on this compound stereochemical configuration be resolved?
Discrepancies in stereochemical assignments arise from limitations in nuclear magnetic resonance (NMR) sensitivity or crystallographic resolution. To resolve this, use NOESY/ROESY NMR to analyze spatial proton-proton interactions or X-ray crystallography of enzyme-substrate complexes (e.g., StrL-dTDP-L-dihydrostreptose). Comparative homology modeling against structurally characterized homologs (e.g., Azorhizobium caulinodans OAC proteins) can provide additional validation .
Q. 2.2. What experimental designs address the instability of this compound in aqueous solutions?
Instability due to hydrolysis requires lyophilization of the compound for long-term storage. For in vitro assays, use non-aqueous reaction buffers (e.g., 20% glycerol) or rapid quenching with cold methanol. Real-time monitoring via stopped-flow spectroscopy minimizes degradation during kinetic studies .
Q. 2.3. How can researchers elucidate the regulatory mechanisms of this compound biosynthesis in non-model bacteria?
Combine transcriptomics (RNA-seq) to identify co-expressed genes with strL/strD homologs and CRISPR-interference (CRISPRi) to silence putative regulators. Metabolite profiling under varying nutrient conditions (e.g., carbon/nitrogen limitation) can reveal pathway induction triggers. Phylogenetic analysis of gene clusters across Actinobacteria may identify conserved regulatory motifs .
Methodological Challenges & Solutions
Q. 3.1. What strategies ensure reproducibility in this compound isolation from bacterial cultures?
Standardize extraction protocols using solid-phase extraction (SPE) with C18 columns and validate recovery rates via spiked internal standards (e.g., deuterated analogs). Publish detailed SOPs for culture conditions (e.g., pH, temperature) and extraction solvents (e.g., methanol:water gradients) to minimize batch variability .
Q. 3.2. How should researchers design experiments to distinguish between enzymatic and non-enzymatic degradation of this compound?
Include heat-inactivated enzyme controls in assays to isolate non-enzymatic degradation. Use time-resolved LC-MS to track degradation products (e.g., L-dihydrostreptose) and model reaction kinetics. Compare degradation rates in wild-type vs. enzyme-deficient strains to confirm enzymatic contribution .
Data Management & Compliance
Q. 4.1. What FAIR (Findable, Accessible, Interoperable, Reusable) practices are critical for this compound research data?
- Metadata standards : Use domain-specific ontologies (e.g., ChEBI for chemical identifiers).
- Data repositories : Deposit raw NMR/LC-MS spectra in public databases (e.g., MetaboLights).
- Documentation : Include experimental parameters (e.g., buffer pH, enzyme lot numbers) in supplementary materials .
Emerging Research Directions
Q. 5.1. Can synthetic biology approaches optimize this compound production in heterologous hosts?
Yes. Design modular vectors encoding strL/strD under inducible promoters (e.g., T7) in E. coli. Use flux balance analysis to model precursor availability (e.g., glucose-1-phosphate) and optimize fed-batch bioreactor conditions. Monitor titers via HPLC-MS/MS and compare yields against native Streptomyces systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
